pirbuterol

Catalog No.
S1828653
CAS No.
146621-69-4
M.F
C9H16O
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pirbuterol

CAS Number

146621-69-4

Product Name

pirbuterol

Molecular Formula

C9H16O

Molecular Weight

0

Pirbuterol, known by its trade name Maxair, is a short-acting beta-2 adrenergic receptor agonist primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is administered via inhalation, typically through a metered-dose inhaler. The chemical structure of pirbuterol is characterized as a racemic mixture of two optically active isomers, with the IUPAC name being 6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol. Its empirical formula is C12H20N2O3C_{12}H_{20}N_{2}O_{3}, and it has a molecular weight of approximately 240.30 g/mol .

Pirbuterol functions by stimulating beta-2 adrenergic receptors, which leads to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This biochemical cascade results in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells, thereby providing bronchodilation. The compound is not significantly metabolized by catechol-O-methyltransferase, and approximately 51% of the dose is recovered in urine as pirbuterol and its sulfate conjugate after aerosol administration .

The primary biological activity of pirbuterol is its bronchodilatory effect, making it effective for alleviating symptoms of bronchospasm in asthma and COPD patients. It exhibits a preferential action on beta-2 adrenergic receptors over beta-1 receptors, which minimizes cardiac side effects typically associated with other beta agonists. Clinical studies have shown that pirbuterol improves various pulmonary function parameters such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) .

The synthesis of pirbuterol involves several steps, typically starting from pyridine derivatives. The process includes:

  • Formation of the pyridine ring: Utilizing appropriate starting materials to construct the core structure.
  • Introduction of functional groups: Adding hydroxymethyl and amino groups at specific positions on the pyridine ring.
  • Acetylation: Converting certain functional groups into their acetate forms to enhance solubility and stability.

The exact synthetic pathway may vary depending on the specific approach taken by different pharmaceutical manufacturers .

Pirbuterol is primarily used for:

  • Management of asthma: As a quick-relief agent to alleviate acute bronchospasm.
  • Chronic obstructive pulmonary disease (COPD): To improve airflow and reduce respiratory distress.
  • Preventive treatment: It can also be used before exercise or exposure to allergens to prevent exercise-induced bronchospasm.

Despite its therapeutic benefits, pirbuterol does not cure asthma or COPD but helps control symptoms .

Pirbuterol has been studied for interactions with various medications, particularly those affecting cardiovascular function. Notable interactions include:

  • Ephedrine: Concurrent use may increase cardiovascular side effects.
  • Theophylline and corticosteroids: These can be used together with pirbuterol for enhanced asthma management but may require dose adjustments.

Adverse effects such as tremors, nervousness, and cardiovascular events like tachycardia have been reported, emphasizing the need for careful monitoring during treatment .

Several compounds share structural or functional similarities with pirbuterol. Here are some notable examples:

Compound NameTypeUnique Features
AlbuterolShort-acting beta agonistMore widely used; available in multiple formulations
TerbutalineShort-acting beta agonistAlso used for premature labor; longer duration of action
SalbutamolShort-acting beta agonistCommonly prescribed; similar mechanism but different pharmacokinetics
FenoterolShort-acting beta agonistHigher selectivity for beta-2 receptors; longer duration

Pirbuterol's uniqueness lies in its specific formulation as an inhaled aerosol and its favorable side effect profile compared to other short-acting beta agonists, making it suitable for patients requiring quick relief without significant cardiac stimulation .

Dates

Last modified: 07-20-2023

Explore Compound Types